molecular formula C15H14F6N4O3S B2647067 4-(trifluoromethoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034556-83-5

4-(trifluoromethoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2647067
CAS RN: 2034556-83-5
M. Wt: 444.35
InChI Key: PDXBBYZXRZBXCU-UHFFFAOYSA-N
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Description

The compound “4-(trifluoromethoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a trifluoromethoxy group, which is a chemical group –O– CF3. This group can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms . The compound also contains a trifluoromethyl group, which is a functional group with the formula -CF3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : A study by Wu et al. (2013) developed an efficient nine-step synthesis method for a related compound, 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) benzenesulfonamide. This method offers advantages like shorter reaction time, milder conditions, and easier purification, with an overall yield improvement to 22.9% (Wu et al., 2013).

  • Metal-Free Synthesis Approach : Research by Zheng et al. (2014) focused on synthesizing 1,2,4-triazolo[1,5-a]pyridines, significant for biological applications, through a metal-free oxidative N-N bond formation. This novel strategy is notable for its short reaction time and high yields (Zheng et al., 2014).

Biological and Pharmacological Applications

  • Anti-HIV and Anticancer Activity : A compound structurally similar to the one , 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamide, showed moderate to high anti-HIV activity and moderate anticancer activity in preliminary screenings (Brzozowski, 1998).

  • Carbonic Anhydrase Inhibition : Research by Alafeefy et al. (2015) explored benzenesulfonamides with triazolo and thiadiazol moieties as inhibitors of carbonic anhydrase isozymes, which are relevant in treating conditions like glaucoma, epilepsy, and cancer (Alafeefy et al., 2015).

  • Antibacterial and Antifungal Properties : Hassan (2013) synthesized new pyrazoline and pyrazole derivatives containing benzenesulfonamide, demonstrating significant antimicrobial activity against various bacterial strains and fungi (Hassan, 2013).

  • Novel Coordination Compounds for Cancer Treatment : Aimene et al. (2019) developed new Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives with a benzenesulfonamide arm. These compounds demonstrated promising inhibitory activity against certain carbonic anhydrase isoforms, indicating potential as anticancer drug candidates (Aimene et al., 2019).

Future Directions

Compounds with trifluoromethoxy and trifluoromethyl groups are of interest in various fields, including pharmaceuticals and agrochemicals . Therefore, it is expected that research into the synthesis, properties, and applications of such compounds will continue in the future.

properties

IUPAC Name

4-(trifluoromethoxy)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F6N4O3S/c16-14(17,18)9-1-6-12-23-24-13(25(12)8-9)7-22-29(26,27)11-4-2-10(3-5-11)28-15(19,20)21/h2-5,9,22H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXBBYZXRZBXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(trifluoromethoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide

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